1-(Benzo[h]quinolin-2-yl)ethanol
Description
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-benzo[h]quinolin-2-ylethanol |
InChI |
InChI=1S/C15H13NO/c1-10(17)14-9-8-12-7-6-11-4-2-3-5-13(11)15(12)16-14/h2-10,17H,1H3 |
InChI Key |
OCZWYSDHHKMDQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=CC3=CC=CC=C32)C=C1)O |
Origin of Product |
United States |
Preparation Methods
Method Overview
The most common synthetic route to 1-(Benzo[h]quinolin-2-yl)ethanol involves the nucleophilic addition of benzo[h]quinoline to ethylene oxide or ethylene glycol under acidic catalysis. This reaction typically uses strong acid catalysts such as sulfuric acid or hydrochloric acid to activate the epoxide ring or glycol for nucleophilic attack.
Reaction Conditions
- Catalyst: Sulfuric acid or hydrochloric acid
- Temperature: Elevated temperatures (often reflux conditions)
- Solvent: Often polar protic solvents or solvent-free conditions
- Reaction time: Several hours to ensure complete conversion
Mechanism
The nitrogen atom in benzo[h]quinoline attacks the electrophilic carbon in ethylene oxide, opening the epoxide ring and forming the ethanol substituent at the 2-position of the quinoline ring.
Industrial Adaptations
- Continuous flow reactors are employed to optimize yield and process efficiency.
- Green chemistry principles are increasingly applied, including solvent-free conditions and recyclable catalysts to reduce environmental impact.
Research Data Summary
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | H2SO4 or HCl |
| Temperature | 80–120 °C |
| Reaction Time | 4–8 hours |
| Solvent | Polar protic solvents or none |
| Yield | Moderate to high (60–85%) |
This method is well-documented for its straightforward approach and scalability in industrial settings.
Reduction of 2-(Benzo[h]quinolin-2-yl)acetaldehyde or Ketone Precursors
Method Overview
An alternative approach involves the reduction of 2-(benzo[h]quinolin-2-yl)acetaldehyde or related ketone derivatives to the corresponding alcohol, this compound.
Reagents and Conditions
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Solvent: Ether solvents such as tetrahydrofuran (THF) or ethanol
- Temperature: 0 °C to room temperature
- Reaction time: 1–3 hours
Mechanism
The hydride ion from the reducing agent attacks the carbonyl carbon, converting the aldehyde or ketone to the corresponding secondary alcohol.
Advantages
- High selectivity for the alcohol product
- Mild reaction conditions
- High yields (typically >80%)
Data Table: Reduction Conditions and Yields
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| LiAlH4 | THF | 0 °C to RT | 2 hours | 85–90 |
| NaBH4 | Ethanol | 0 °C to RT | 1.5 hours | 75–85 |
This method is preferred when the aldehyde or ketone precursor is readily available or can be synthesized efficiently.
Condensation and Cyclization Routes via Quinolin-2(1H)-one Intermediates
Method Overview
Some synthetic routes start from quinolin-2(1H)-one derivatives, which undergo condensation and cyclization reactions to form benzo[h]quinoline frameworks, followed by functionalization to introduce the ethanol group.
Key Steps
- Preparation of 4-hydroxybenzo[h]quinolin-2(1H)-one via cyclocondensation of malonamide derivatives with polyphosphoric acid or phosphorous pentoxide in methane sulfonic acid.
- Subsequent alkylation or reduction steps to introduce the ethanol moiety.
Reaction Conditions
- Cyclocondensation: Heating at 140–180 °C in polyphosphoric acid or methane sulfonic acid
- Alkylation: Use of alkyl halides under basic conditions (e.g., potassium hydroxide in methanol)
- Purification: Recrystallization and chromatography
Research Findings
- Yields for cyclocondensation range around 50–60%
- Alkylation steps yield 70–80% of the desired intermediate
- Final reduction or functionalization steps yield 60–85% of this compound
Example Data Table: Cyclocondensation and Alkylation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Polyphosphoric acid, 140–150 °C, 5 hours | 53 |
| Alkylation | KOH, methanol, reflux, 8 hours | 75 |
| Reduction/Functionalization | LiAlH4 or NaBH4, RT, 2 hours | 80 |
This multi-step approach is useful for synthesizing derivatives and analogs of this compound and is supported by detailed synthetic studies.
Catalytic Condensation Using Copper Catalysts
Method Overview
Copper-catalyzed condensation reactions have been reported for the synthesis of benzo[h]quinoline derivatives, which can be further functionalized to this compound.
Reaction Details
- Catalyst: Copper(I) iodide (CuI)
- Substrates: 2,4-dichlorobenzo[h]quinoline and amines or alcohols
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
- Temperature: Moderate heating (40–80 °C)
- Reaction time: Several hours
Advantages
- High regioselectivity
- Mild conditions
- Potential for functional group tolerance
Application
This method is more commonly used for preparing amine derivatives but can be adapted for alcohol derivatives by modifying the nucleophile.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|
| Direct reaction with ethylene oxide | Benzo[h]quinoline, ethylene oxide, acid catalyst, elevated temp | Simple, scalable, industrially viable | 60–85 |
| Reduction of aldehyde/ketone | LiAlH4 or NaBH4, ether solvents, mild temp | High selectivity, mild conditions | 75–90 |
| Cyclocondensation and alkylation | Polyphosphoric acid, KOH, alkyl halides | Versatile for derivatives | 50–80 |
| Copper-catalyzed condensation | CuI catalyst, DMF, moderate heating | Regioselective, mild conditions | Variable |
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[h]quinolin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[h]quinolin-2-yl ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products:
Oxidation: Benzo[h]quinolin-2-yl ketone
Reduction: Benzo[h]quinolin-2-ylamine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-(Benzo[h]quinolin-2-yl)ethanol has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Benzo[h]quinolin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, its potential antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(Benzo[h]quinolin-2-yl)ethanol (inferred structure) with structurally related compounds, focusing on molecular properties, structural features, and biological activities.
Table 1: Molecular and Structural Comparison
*Inferred data based on benzoquinoline derivatives in .
Key Observations:
Structural Variations: Benzo[h]quinoline vs. Quinoline: The benzo[h]quinoline system (C₁₆H₁₃NO) adds a fused benzene ring to quinoline, increasing molecular weight and aromatic surface area compared to 1-(quinolin-2-yl)ethanol (C₁₁H₁₁NO) . This enhances π-π stacking interactions in biological systems. Heteroatom Differences: Thiophene (in benzo[b]thien-2-yl) and benzothiazole derivatives introduce sulfur, altering electronic properties and metabolic stability compared to nitrogen-rich quinoline analogs .
Biological Activities: Antioxidant Activity: Benzoquinoline derivatives, particularly thiazole and triazolethione analogs, exhibit potent radical-scavenging activity due to electron-rich heterocycles and hydrogen-bonding hydroxyl groups . Pharmaceutical Applications: Benzothiophene derivatives (e.g., 1-(Benzo[b]thien-2-yl)ethanol) are intermediates in drugs like zileuton, highlighting sulfur’s role in targeting inflammatory pathways . Antimicrobial Potential: Benzothiazole derivatives demonstrate broad-spectrum activity, attributed to their ability to disrupt microbial membranes or enzyme systems .
Physicochemical Properties: Solubility: The ethanol group in all compounds improves aqueous solubility compared to non-hydroxylated analogs. non-fused analogs like quinoline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
